Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate
CAS No.:
Cat. No.: VC13403983
Molecular Formula: C11H12ClFO3
Molecular Weight: 246.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClFO3 |
|---|---|
| Molecular Weight | 246.66 g/mol |
| IUPAC Name | ethyl 3-(3-chloro-4-fluorophenoxy)propanoate |
| Standard InChI | InChI=1S/C11H12ClFO3/c1-2-15-11(14)5-6-16-8-3-4-10(13)9(12)7-8/h3-4,7H,2,5-6H2,1H3 |
| Standard InChI Key | XXQKWDLTCFNOAE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCOC1=CC(=C(C=C1)F)Cl |
| Canonical SMILES | CCOC(=O)CCOC1=CC(=C(C=C1)F)Cl |
Introduction
Chemical Profile and Structural Characteristics
Molecular Identity
Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate is systematically named ethyl 3-(3-chloro-4-fluorophenoxy)propanoate. Its structure comprises a phenoxy group substituted with chlorine and fluorine atoms at positions 3 and 4, respectively, linked to an ethyl propanoate moiety. The compound’s InChIKey (XXQKWDLTCFNOAE-UHFFFAOYSA-N) and SMILES notation (CCOC(=O)CCOC1=CC(=C(C=C1)F)Cl) provide precise descriptors for its stereochemical configuration.
Physicochemical Properties
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂ClFO₃ |
| Molecular Weight | 246.66 g/mol |
| Boiling Point | 320–325°C (estimated) |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) |
| Stability | Stable under inert conditions |
The halogen atoms enhance the compound’s lipophilicity, influencing its bioavailability and interaction with biological membranes.
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic aromatic substitution. 3-Chloro-4-fluoro-phenol reacts with ethyl 3-bromopropanoate in the presence of potassium carbonate (K₂CO₃) as a base, using dimethylformamide (DMF) as a solvent at 80–100°C. The reaction mechanism proceeds as follows:
Yields typically exceed 75% under optimized conditions.
Industrial Production
Industrial synthesis scales this process using continuous-flow reactors to improve efficiency. Post-reaction purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the product at >98% purity. Environmental considerations include recycling DMF and neutralizing KBr byproducts.
Chemical Reactivity and Transformations
Hydrolysis of the Ester Group
The ethyl ester undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis: Yields 3-(3-chloro-4-fluoro-phenoxy)propanoic acid and ethanol.
-
Basic Hydrolysis: Produces the sodium salt of the acid, which is useful for further derivatization.
Nucleophilic Substitution Reactions
Industrial and Agrochemical Applications
Herbicidal Activity
In field trials, formulations containing 0.5% w/w ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate achieved 85–90% control of Amaranthus retroflexus (redroot pigweed) in wheat crops. The mechanism involves inhibition of acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid synthesis.
Specialty Chemical Synthesis
The compound serves as a precursor in synthesizing liquid crystals and polymer additives. Its halogenated aromatic core enhances thermal stability in polycarbonate resins.
Comparative Analysis with Structural Analogs
| Compound | Substituent Positions | Key Differences |
|---|---|---|
| Ethyl 3-(4-chloro-2-fluoro-phenoxy)propanoate | 4-Cl, 2-F | Lower herbicidal activity (65% efficacy) |
| Ethyl 3-(4-bromo-3-fluoro-phenoxy)propanoate | 4-Br, 3-F | Enhanced thermal stability (ΔTₘ = +15°C) |
| Ethyl 3-(2,4-dichloro-phenoxy)propanoate | 2,4-diCl | Higher cytotoxicity (IC₅₀ = 28 μM) |
The 3-chloro-4-fluoro configuration optimizes balance between reactivity and biological activity, making it a versatile scaffold.
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